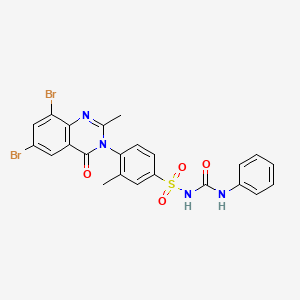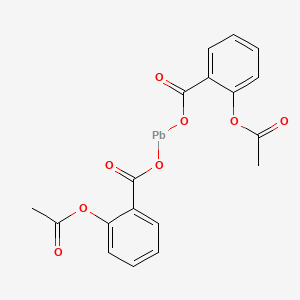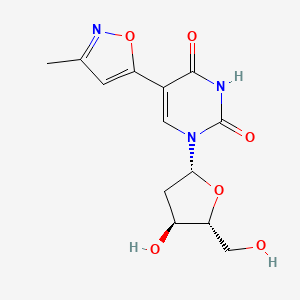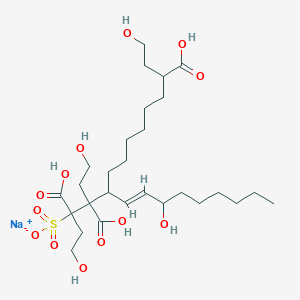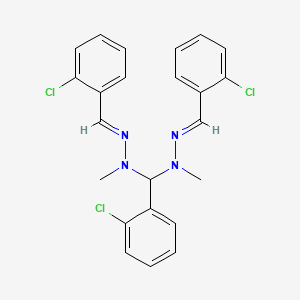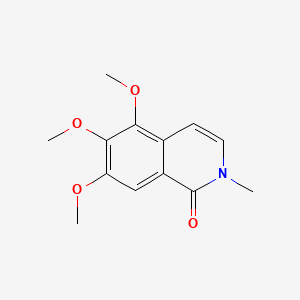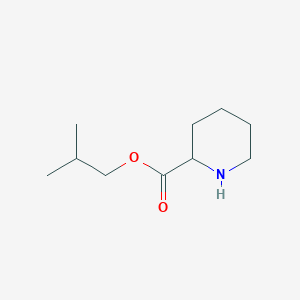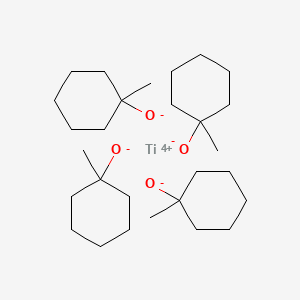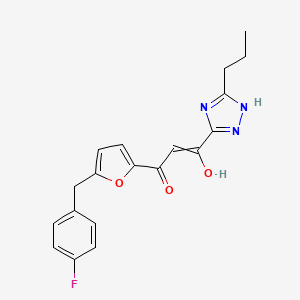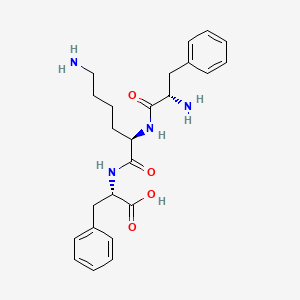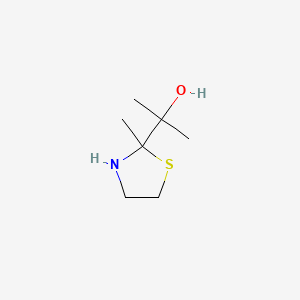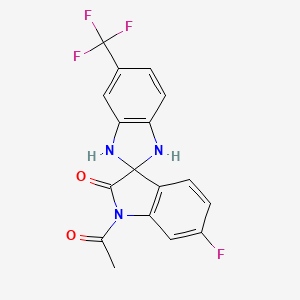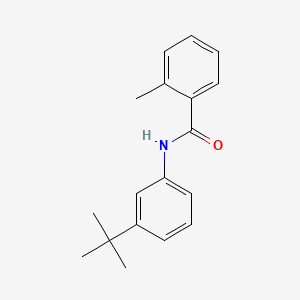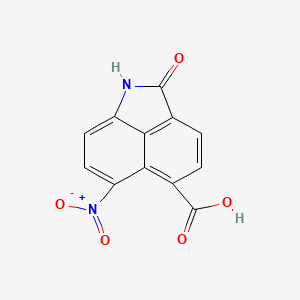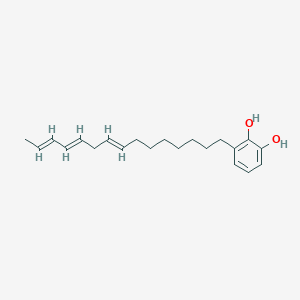
3-(8,11,13-Pentadecatrienyl)pyrocatechol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrocatechol, featuring a long aliphatic chain with three double bonds at positions 8, 11, and 13
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(8,11,13-Pentadecatrienyl)pyrocatechol typically involves the reaction of pyrocatechol with an appropriate aliphatic chain precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the correct formation of the trienyl chain .
Industrial Production Methods: The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(8,11,13-Pentadecatrienyl)pyrocatechol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the aliphatic chain to single bonds.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated aliphatic chain derivatives.
Substitution: Ester or ether derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(8,11,13-Pentadecatrienyl)pyrocatechol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-(8,11,13-Pentadecatrienyl)pyrocatechol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the aliphatic chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(8,11,13-Pentadecatrienyl)benzene-1,2-diol: Another name for the same compound.
Urushiol IV: A related compound with similar structure and properties.
Uniqueness: 3-(8,11,13-Pentadecatrienyl)pyrocatechol is unique due to its specific aliphatic chain configuration and the presence of hydroxyl groups on the benzene ring.
Eigenschaften
CAS-Nummer |
21104-16-5 |
|---|---|
Molekularformel |
C21H30O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
3-[(8E,11E,13E)-pentadeca-8,11,13-trienyl]benzene-1,2-diol |
InChI |
InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h2-5,7-8,15,17-18,22-23H,6,9-14,16H2,1H3/b3-2+,5-4+,8-7+ |
InChI-Schlüssel |
IYROWZYPEIMDDN-KXLSQDITSA-N |
Isomerische SMILES |
C/C=C/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O |
Kanonische SMILES |
CC=CC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


